molecular formula C10H10ClNO B13009737 2-Chloro-2-(4-ethoxyphenyl)acetonitrile

2-Chloro-2-(4-ethoxyphenyl)acetonitrile

Katalognummer: B13009737
Molekulargewicht: 195.64 g/mol
InChI-Schlüssel: ZZEUKRUEDDZGLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-2-(4-ethoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H10ClNO. It is a derivative of acetonitrile, where one of the hydrogen atoms is replaced by a 2-chloro-2-(4-ethoxyphenyl) group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(4-ethoxyphenyl)acetonitrile typically involves the reaction of 4-ethoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group, forming the desired acetonitrile derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-2-(4-ethoxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Sodium cyanide (NaCN) in DMSO under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups.

    Reduction: Formation of 2-amino-2-(4-ethoxyphenyl)acetonitrile.

    Oxidation: Formation of 2-chloro-2-(4-ethoxyphenyl)acetic acid.

Wissenschaftliche Forschungsanwendungen

2-Chloro-2-(4-ethoxyphenyl)acetonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-2-(4-ethoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The chloro and nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities. The ethoxy group can also undergo metabolic transformations, contributing to the compound’s overall effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxyphenylacetonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Chloro-4-methoxyphenylacetonitrile: Similar structure but with a methoxy group instead of an ethoxy group and a different position of the chloro group.

Uniqueness

The combination of these functional groups allows for a diverse range of chemical transformations and potential biological activities .

Eigenschaften

Molekularformel

C10H10ClNO

Molekulargewicht

195.64 g/mol

IUPAC-Name

2-chloro-2-(4-ethoxyphenyl)acetonitrile

InChI

InChI=1S/C10H10ClNO/c1-2-13-9-5-3-8(4-6-9)10(11)7-12/h3-6,10H,2H2,1H3

InChI-Schlüssel

ZZEUKRUEDDZGLQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C(C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.